3-Methyl-1,8-naphthyridine

Catalog No.
S1508653
CAS No.
14759-22-9
M.F
C9H8N2
M. Wt
144.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-1,8-naphthyridine

CAS Number

14759-22-9

Product Name

3-Methyl-1,8-naphthyridine

IUPAC Name

3-methyl-1,8-naphthyridine

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C9H8N2/c1-7-5-8-3-2-4-10-9(8)11-6-7/h2-6H,1H3

InChI Key

QOMQVYYQBYOOMQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N=CC=C2)N=C1

Synonyms

3-METHYL-1,8-NAPHTHYRIDINE

Canonical SMILES

CC1=CC2=C(N=CC=C2)N=C1

Potential Antimicrobial Activity:

Limited research suggests that 3-Methyl-1,8-naphthyridine and its derivatives might possess antimicrobial properties. A study published in "Bioorganic & Medicinal Chemistry Letters" explored the synthesis and antibacterial activity of various naphthyridine derivatives, including 3-methyl-1,8-naphthyridine. The study found moderate antibacterial activity against some Gram-positive bacteria strains but no significant activity against Gram-negative bacteria []. However, further investigation is needed to confirm and understand the specific mechanisms of this potential activity.

3-Methyl-1,8-naphthyridine is a heterocyclic compound characterized by a naphthyridine structure, which consists of a fused bicyclic system containing nitrogen atoms. Specifically, it features a methyl group at the 3-position of the 1,8-naphthyridine framework. The molecular formula for 3-methyl-1,8-naphthyridine is C9H8N2C_9H_8N_2, and its structure can be visualized as a bicyclic compound with two nitrogen atoms located at positions 1 and 8 of the naphthalene-like ring system.

Typical of nitrogen-containing heterocycles. Notable reactions include:

  • Electrophilic Aromatic Substitution: The methyl group can direct electrophiles to the ortho and para positions relative to the nitrogen atoms.
  • Nucleophilic Substitution: The nitrogen atoms can act as nucleophiles in reactions with electrophiles, leading to the formation of more complex derivatives.
  • Cyclization Reactions: It can undergo cyclization to form larger polycyclic structures or fused heterocycles through various synthetic methods.

Research indicates that 3-methyl-1,8-naphthyridine and its derivatives exhibit significant biological activities, including:

  • Anticancer Properties: Some studies have shown that compounds based on the naphthyridine scaffold possess cytotoxic effects against various cancer cell lines .
  • Antimicrobial Activity: Derivatives have been tested for antimicrobial properties, showing effectiveness against certain bacterial strains .
  • Antiviral Activity: There is emerging evidence suggesting potential antiviral effects, particularly against viral infections that affect human health .

Several synthetic methods exist for producing 3-methyl-1,8-naphthyridine:

  • Friedländer Reaction: This is one of the most common methods where 2-aminonicotinaldehyde reacts with a carbonyl compound under acidic conditions to form the naphthyridine ring .
  • Multicomponent Reactions: Recent advancements have introduced greener synthesis methods using water as a solvent to enhance yields and reduce environmental impact .
  • Microwave-Assisted Synthesis: This method accelerates the reaction process and improves yields by utilizing microwave energy for heating .

3-Methyl-1,8-naphthyridine has several applications across different fields:

  • Pharmaceuticals: Its derivatives are explored as potential drug candidates due to their biological activities.
  • Organic Electronics: Compounds based on this structure are investigated for use in organic light-emitting diodes (OLEDs) due to their electronic properties .
  • Agricultural Chemicals: Some derivatives are being studied for their potential use as agrochemicals with fungicidal or herbicidal properties.

Interaction studies involving 3-methyl-1,8-naphthyridine focus on its binding affinity with biological targets such as enzymes and receptors. Research indicates that:

  • It may interact with DNA or RNA structures, affecting replication processes.
  • Binding studies suggest that it could inhibit specific enzymes related to cancer cell proliferation .

Similar compounds to 3-methyl-1,8-naphthyridine include:

  • 1,8-Naphthyridine
  • 6-Methyl-1,8-naphthyridine
  • 2-Methyl-1,8-naphthyridine

Comparison Table

CompoundUnique FeaturesBiological Activity
3-Methyl-1,8-naphthyridineMethyl group at position 3Anticancer and antimicrobial
1,8-NaphthyridineParent compound without substitutionsBroad biological activity
6-Methyl-1,8-naphthyridineMethyl group at position 6Enhanced antimicrobial properties
2-Methyl-1,8-naphthyridineMethyl group at position 2Potential antiviral activity

3-Methyl-1,8-naphthyridine stands out due to its specific methyl substitution pattern which influences its reactivity and biological profile compared to other naphthyridines.

XLogP3

1.8

Wikipedia

3-Methyl-1,8-naphthyridine

Dates

Modify: 2023-08-15

Explore Compound Types